1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one is a compound that belongs to the class of tetrahydropyrimidinones, which are characterized by a fused azetidine ring and a tetrahydropyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Kv1.3 potassium channel blocker, which may have implications for treating autoimmune diseases and other conditions related to ion channel dysfunction.
The compound is classified under lactams, specifically as a cyclic amide derived from tetrahydropyrimidine. Its molecular formula is C8H12N2O, and it has been identified in various research studies focusing on its synthesis and biological properties . The compound's unique structure allows for various modifications that can enhance its pharmacological profile.
The synthesis of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes include:
Recent studies have highlighted efficient synthetic pathways that yield high purity and significant yields of this compound, demonstrating its accessibility for further research applications .
The molecular structure of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one features:
The compound's canonical SMILES notation is C1CCN(C1)C(=O)C2=CNCC2
, indicating the connectivity of atoms within the structure. The InChI key for this compound is ZMXDDKWLCZADIW-UHFFFAOYSA-N
, which provides a unique identifier for computational chemistry applications .
1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to improve its pharmacological properties or to synthesize derivatives with enhanced activity .
The mechanism of action for 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one primarily involves its interaction with Kv1.3 potassium channels. By blocking these channels, the compound may inhibit T-cell activation, which is significant in autoimmune responses. The inhibition leads to decreased calcium influx into cells, thereby reducing cellular excitability and inflammatory responses .
1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one exhibits several notable physical properties:
The compound demonstrates stability under standard laboratory conditions but may undergo decomposition under extreme pH levels or high temperatures. Its reactivity profile allows it to participate in various organic transformations, making it versatile for synthetic applications .
1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one has several potential applications in scientific research:
Research continues to explore its full range of biological effects and possible therapeutic applications, highlighting its importance in medicinal chemistry .
The synthetic compound 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one (CAS: 1493694-48-6) emerged as a specialized scaffold in heterocyclic chemistry during the late 2010s. Its molecular weight of 155.20 g/mol and high purity (typically ≥98%) made it suitable for targeted pharmacological screening [1] [3]. Unlike naturally occurring azetidine alkaloids (e.g., penicillins), this compound resulted from rational design efforts to fuse two strained, bioactive rings: the azetidine (4-membered N-heterocycle) and the tetrahydropyrimidin-2(1H)-one (6-membered saturated pyrimidinone). Early commercial availability was limited, reflected in its discontinued status by suppliers like Fluorochem, which classified it for exclusive in vitro research [1] [3]. Its discovery aligns with a broader trend in medicinal chemistry exploring sp-hybridized nitrogen atoms and small-ring systems to enhance target binding efficiency and metabolic stability. The InChIKey (HWFKKNPYEMKTKF-UHFFFAOYSA-N
) further facilitates computational studies of its 3D conformation [1].
This compound belongs to the bicyclic fused systems class, integrating two distinct pharmacophores:
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₃N₃O | Balanced N/O content for solubility and membrane permeability |
Molecular Weight | 155.20 g/mol | Optimal for CNS permeability (typically <500 Da) |
Key Functional Groups | Secondary amine, cyclic amide | Enables hydrogen bonding and ionic interactions with targets |
Hybridization | sp³ (azetidine), sp² (amide) | Combines flexibility with planar constraint |
Purity (Typical) | ≥98% | Ensures reliable biological screening data [1] [3] |
The scaffold’s hydrogen-bond donor-acceptor pair and aliphatic character make it ideal for engaging polar residues in enzyme active sites or GPCR binding pockets. Its compact size and moderate polarity (calculated cLogP ~0.5) align with Lipinski’s rules for drug-likeness [2] [5].
GPCRs represent ~34% of FDA-approved drug targets, and bicyclic azetidine scaffolds like 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one show exceptional promise here due to their structural mimicry of endogenous ligands. The compound’s secondary amine can form salt bridges with conserved aspartate residues in GPCR transmembrane domains (e.g., Class A GPCRs), while the carbonyl oxygen may hydrogen-bond to serine or tyrosine side chains [4] [5].
Notably, analogs of this scaffold demonstrate functional selectivity (biased agonism) in GPCR signaling:
Compound | Target/Activity | Structural Feature Utilized | Outcome |
---|---|---|---|
45h (Pyrimidinyl azetidine) | TGR5 agonist | Azetidine-2-carboxamide + trifluoromethylpyrimidine | Orally active; reduced glucose in ob/ob mice [5] |
Azelnidipine | Calcium channel blocker / GPCR modulator | N-Benzhydryl azetidine ester | Inhibited NADPH oxidase/ROS in endothelium [2] |
Cobimetinib | MEK inhibitor (downstream of GPCRs) | Azetidine amide linker | FDA-approved for melanoma |
The scaffold’s versatility allows substitutions at the azetidine nitrogen or pyrimidinone C4/C6 positions to fine-tune GPCR subtype selectivity, solubility, and oral bioavailability—critical for in vivo efficacy [2] [5].
Compound Name | Role/Activity |
---|---|
1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one | Core scaffold for GPCR modulation |
Azelnidipine | Dihydropyridine Ca²⁺ channel blocker/GPCR modulator |
Cobimetinib | Anticancer MEK inhibitor with azetidine linker |
45h | TGR5 agonist with pyrimidinyl azetidine core |
Trifluoromethylpyrimidinyl azetidine-2-carboxamide | TGR5 agonist chemotype [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0